molecular formula C9H8N2O B11808853 (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile

(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile

Cat. No.: B11808853
M. Wt: 160.17 g/mol
InChI Key: RBWIZBOZDIIYFW-MRVPVSSYSA-N
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Description

(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile is a chemical compound with the molecular formula C11H10N2O. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, solvents, and bases to facilitate the reactions. For instance, palladium-catalyzed reactions and Ullmann C–O coupling reactions are commonly employed in the synthesis of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A parent compound with a similar structure but lacking the amino and nitrile groups.

    3-Aminobenzofuran: Similar to (3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile but without the nitrile group.

    2,3-Dihydrobenzofuran: Lacks the amino and nitrile groups but shares the core benzofuran structure.

Uniqueness

This compound is unique due to the presence of both the amino and nitrile groups, which confer specific chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

(3S)-3-amino-2,3-dihydro-1-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H8N2O/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,8H,5,11H2/t8-/m1/s1

InChI Key

RBWIZBOZDIIYFW-MRVPVSSYSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2)C#N)N

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)C#N)N

Origin of Product

United States

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